molecular formula C20H24N2O3S B2658911 N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1118804-38-8

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No. B2658911
M. Wt: 372.48
InChI Key: KUHFWINHNWXZTP-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Metabolism

One of the primary applications of N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is in the field of herbicide metabolism. Studies have focused on understanding how chloroacetamide herbicides, which share structural similarities with this compound, are metabolized in both human and rat liver microsomes. Research indicates that these compounds undergo complex metabolic pathways leading to the production of DNA-reactive species, emphasizing the need for detailed metabolic studies to assess potential carcinogenic risks (Coleman et al., 2000).

Antimicrobial Activity

Another significant application area is the development of novel antimicrobial agents. A study on the synthesis of novel vitamin E containing sulfa drug derivatives, including structures analogous to N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting the compound's potential in antimicrobial therapy (Abdel‐Hafez et al., 2018).

Glutaminase Inhibition

Research into glutaminase inhibitors for therapeutic purposes has also incorporated structures similar to N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide. One study involved the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, indicating the potential for these compounds in cancer therapy by attenuating the growth of human lymphoma cells in vitro and in vivo (Shukla et al., 2012).

Antimalarial Activity

Compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide have been studied for their potential antimalarial properties. Research into the synthesis and quantitative structure-activity relationships of related compounds revealed promising activity against Plasmodium berghei in mice, with potential for further clinical trials (Werbel et al., 1986).

Drug Metabolism

Additionally, the compound's relevance extends to drug metabolism studies, where research has focused on understanding how biaryl-bis-sulfonamide compounds are metabolized. This knowledge is crucial for developing drugs with optimized pharmacokinetic profiles, such as those enhancing the response of AMPA receptors, which play a role in synaptic transmission and neuroplasticity (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-18-12-8-9-16(2)20(18)21-19(23)15-22(3)26(24,25)14-13-17-10-6-5-7-11-17/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHFWINHNWXZTP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide

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